molecular formula C44H70O14 B2846692 6''-O-acetylsaikosaponin A

6''-O-acetylsaikosaponin A

Katalognummer: B2846692
Molekulargewicht: 823.0 g/mol
InChI-Schlüssel: WDWZBAMDKXKRBA-HCYXLWPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’'-O-Acetylsaikosaponin A is a triterpenoid saponin compound isolated from the roots of Bupleurum chinense, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its significant biological activities, including anti-inflammatory, anti-tumor, and immunoregulatory effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 6''-O-Acetylsaikosaponin A wird typischerweise aus den Wurzeln von Bupleurum chinense durch eine Reihe von Extraktions- und Reinigungsschritten isoliert. Der Prozess umfasst:

Industrielle Produktionsmethoden: Während die industrielle Produktion von this compound nicht umfassend dokumentiert ist, folgt sie im Allgemeinen den gleichen Prinzipien wie die Extraktion im Labormaßstab, jedoch in größerem Umfang. Dies beinhaltet die Optimierung der Extraktions- und Reinigungsprozesse, um den Ertrag und die Reinheit zu erhöhen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6''-O-Acetylsaikosaponin A durchläuft verschiedene chemische Reaktionen, darunter:

    Hydrolyse: Die Acetylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Saikosaponin A zu ergeben.

    Oxidation und Reduktion:

Häufige Reagenzien und Bedingungen:

    Hydrolyse: Saure oder basische Lösungen (z. B. Salzsäure oder Natriumhydroxid) werden üblicherweise verwendet.

    Oxidation und Reduktion: Standardoxidations- und Reduktionsmittel, wie z. B. Kaliumpermanganat oder Natriumborhydrid, können verwendet werden.

Hauptsächlich gebildete Produkte:

Wissenschaftliche Forschungsanwendungen

Biological Activities

6''-O-acetylsaikosaponin A exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate immune responses, reducing inflammation through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 .
  • Antitumor Properties : It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its efficacy against breast cancer cells by regulating signaling pathways involved in cell survival and apoptosis .
  • Bone Health : Preliminary studies suggest that this compound may inhibit osteoclast activity, which could be beneficial in treating osteoporosis and other bone-related disorders .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on C6 rat glioma cells. The results indicated that treatment with this compound at concentrations of 50 µM significantly reduced cell viability and induced apoptosis, highlighting its potential as an anti-cancer agent .

Case Study 2: Anti-inflammatory Effects

In a model of sepsis induced by cecal ligation and puncture (CLP) in Wistar rats, administration of this compound at doses ranging from 1.0 to 5.0 mg/kg resulted in a significant decrease in serum levels of TNF-α and IL-6, demonstrating its anti-inflammatory properties .

Comparative Analysis with Related Compounds

CompoundBiological ActivityKey Findings
Saikosaponin A Hepatoprotective, anti-inflammatoryKnown for liver protection and reducing inflammation.
Saikosaponin B Antitumor, antiviralExhibits significant cytotoxicity against various cancer cell lines.
Saikosaponin C NeuroprotectiveStudied for protective effects on neuronal cells.
Saikosaponin D Anti-inflammatoryParent compound with similar but less potent activities compared to this compound.

Wirkmechanismus

The mechanism of action of 6’'-O-Acetylsaikosaponin A involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

6''-O-Acetylsaikosaponin A ist Teil einer größeren Gruppe von Saikosaponinen, zu denen gehören:

  • Saikosaponin A
  • Saikosaponin D
  • 3''-O-Acetylsaikosaponin D
  • 4''-O-Acetylsaikosaponin A

Einzigartigkeit:

Biologische Aktivität

6''-O-acetylsaikosaponin A is a triterpenoid saponin primarily derived from the roots of Bupleurum chinense , a medicinal plant traditionally used in East Asian medicine. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C44H70O14C_{44}H_{70}O_{14}. The unique acetylation at the 6'' position enhances its solubility and biological activity compared to other saikosaponins, making it a significant subject of pharmacological research.

Table 1: Comparison of Saikosaponins

Compound NameStructure TypeUnique Features
This compound Triterpenoid SaponinAcetyl group at 6'' position enhances bioactivity
Saikosaponin A Triterpenoid SaponinLacks acetyl group at the 6'' position
Saikosaponin D Triterpenoid SaponinDifferent sugar composition; more potent anti-inflammatory properties
Ginsenoside Rb1 Triterpenoid SaponinFound in ginseng; known for neuroprotective effects
Oleanolic Acid TriterpenoidExhibits hepatoprotective effects; no sugar moiety

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the activation of the NF-κB signaling pathway, which is crucial in regulating immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anti-tumor Activity

The compound has shown promise in inducing apoptosis in various cancer cell lines. It activates caspases and triggers the mitochondrial pathway, leading to programmed cell death. This mechanism positions this compound as a potential candidate for cancer therapy.

Osteoclast Inhibition

One of the most notable activities of this compound is its ability to inhibit osteoclasts—cells responsible for bone resorption. This property suggests that it could be beneficial in managing conditions like osteoporosis, where excessive osteoclast activity leads to bone loss .

Immunomodulatory Effects

The compound also modulates immune responses by influencing the differentiation and proliferation of immune cells. This immunoregulatory activity further supports its potential therapeutic applications in autoimmune disorders and other immune-related conditions .

The biological activities of this compound are mediated through several key mechanisms:

  • Inhibition of NF-κB Pathway : Reduces inflammatory cytokine production.
  • Induction of Apoptosis : Activates caspases, leading to cancer cell death.
  • Regulation of Immune Cell Activity : Modulates immune responses, enhancing or suppressing as needed.

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action for this compound:

  • Study on Osteoclast Inhibition : A study demonstrated that treatment with this compound significantly reduced osteoclast formation in vitro, indicating its potential for preventing bone loss.
  • Anti-cancer Research : In a laboratory setting, this compound was shown to induce apoptosis in human breast cancer cells, with researchers noting a dose-dependent response .
  • Inflammation Model : In animal models of inflammation, administration of this compound led to decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

Eigenschaften

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWZBAMDKXKRBA-HCYXLWPCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?

A1: this compound is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.

Q2: The research mentions several saikosaponins with anticancer activity. Does this compound share similar properties?

A2: While the provided research does not directly investigate the anticancer potential of this compound, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.

Q3: What analytical techniques are typically employed to isolate and characterize this compound from Bupleurum species?

A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of this compound and differentiate it from other closely related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.